molecular formula C16H14ClN5O2 B2678371 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide CAS No. 1428358-94-4

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No. B2678371
CAS RN: 1428358-94-4
M. Wt: 343.77
InChI Key: MWMRIKFWUNNPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as PP2A inhibitor, is a chemical compound that has been studied extensively in scientific research. This compound has shown promising results in various studies related to cancer, neurodegenerative diseases, and other pathological conditions.

Scientific Research Applications

Antioxidant Activity

  • Coordination Complexes with Antioxidant Properties: Pyrazole-acetamide derivatives have been synthesized and utilized to create coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, demonstrated through various in vitro methods (Chkirate et al., 2019).

Anticancer Potential

  • In Vitro Antitumor Evaluation: A series of pyrazolo[3,4-d]pyrimidine derivatives, including analogs of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide, showed antitumor activity against human breast adenocarcinoma cells, with some derivatives displaying moderate activity (El-Morsy et al., 2017).
  • Cytotoxic Activity of Derivatives: Certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide were found to inhibit cancer cell growth in multiple cancer cell lines, pointing towards their potential as anticancer agents (Al-Sanea et al., 2020).

Radiopharmaceutical Applications

  • Radioligand Imaging with PET: Certain pyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , have been synthesized for use as selective ligands in positron emission tomography (PET) imaging. This research highlights the potential of these compounds in detecting neuroinflammatory processes (Dollé et al., 2008).

Antifungal Activity

  • Antifungal Properties of Derivatives: Synthesis of pyrazolo[1,5-a]pyrimidines derivatives has led to compounds exhibiting significant antifungal abilities against various phytopathogenic fungi, showcasing their potential as antifungal agents (Zhang et al., 2016).

Miscellaneous Applications

  • Exploration of Structural Properties: Research into pyrazolo[3,4-d]pyrimidine and related compounds includes not only their synthesis but also the exploration of their structural properties through methods like X-ray crystallography, providing insights into their potential applications in various fields (Titi et al., 2020).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-11-7-12(3-4-13(11)17)24-9-16(23)21-14-8-15(19-10-18-14)22-6-2-5-20-22/h2-8,10H,9H2,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMRIKFWUNNPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.